

Spectroscopic Profile of N-octyldiethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethanol, 2,2'-(octylimino)bis-*

Cat. No.: B098783

[Get Quote](#)

An In-depth Analysis of NMR and IR Spectroscopic Data for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-octyldiethanolamine, a tertiary amine with increasing relevance in various scientific and industrial fields. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by presenting detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.

Introduction to N-octyldiethanolamine

N-octyldiethanolamine (CAS No. 15520-05-5) is an organic compound featuring a tertiary amine with an octyl group and two hydroxyethyl substituents.^{[1][2]} Its amphiphilic nature, possessing both hydrophobic (the octyl chain) and hydrophilic (the diethanolamine moiety) characteristics, makes it a subject of interest for applications such as surfactants, emulsifiers, and corrosion inhibitors. A thorough understanding of its molecular structure, achievable through spectroscopic methods like NMR and IR, is paramount for its application and development in various chemical and pharmaceutical contexts.

Spectroscopic Data

The following sections present the available ^1H NMR, ^{13}C NMR, and FTIR spectroscopic data for N-octyldiethanolamine. The data has been compiled from various sources and is presented

in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

The ^1H NMR spectrum of N-octyldiethanolamine exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ^1H NMR Spectroscopic Data for N-octyldiethanolamine[1]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
4.22	br s	2H	-OH
3.86	t	4H	-N(CH ₂ CH ₂ OH) ₂
3.10	t	4H	-N(CH ₂ CH ₂ OH) ₂
2.94	t	2H	-CH ₂ -(CH ₂) ₆ CH ₃
1.69-1.60	m	2H	-CH ₂ CH ₂ (CH ₂) ₅ CH ₃
1.30-1.25	m	10H	-CH ₂ (CH ₂) ₅ CH ₃
0.87	t	3H	-CH ₃

t = triplet, m = multiplet, br s = broad singlet

While a publicly available, experimentally verified ^{13}C NMR spectrum for N-octyldiethanolamine is not readily available, the expected chemical shifts can be predicted based on the known effects of adjacent functional groups. Carbons closer to the electronegative nitrogen and oxygen atoms will appear at higher chemical shifts (downfield).[3]

Table 2: Predicted ^{13}C NMR Chemical Shifts for N-octyldiethanolamine

Predicted Chemical Shift (δ , ppm)	Assignment
~60	-N(CH ₂ CH ₂ OH) ₂
~55	-N(CH ₂ CH ₂ OH) ₂
~52	-CH ₂ -(CH ₂) ₆ CH ₃
~32	-CH ₂ (CH ₂) ₅ CH ₂ CH ₃
~29	-CH ₂ (CH ₂) ₄ CH ₂ CH ₃
~27	-CH ₂ CH ₂ (CH ₂) ₅ CH ₃
~23	-CH ₂ CH ₃
~14	-CH ₃

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of N-octyldiethanolamine is expected to show characteristic absorption bands for O-H, C-H, and C-N bonds. As a tertiary amine, it will lack the N-H stretching vibrations typically seen in primary and secondary amines.[\[3\]](#)

Table 3: Characteristic FTIR Absorption Bands for N-octyldiethanolamine[\[3\]](#)

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3600-3200 (broad)	O-H stretch	Hydroxyl (-OH)
2955-2850	C-H stretch	Alkyl (-CH ₂ , -CH ₃)
1465	C-H bend	Alkyl (-CH ₂)
1375	C-H bend	Alkyl (-CH ₃)
1250-1000	C-N stretch	Tertiary amine
1050	C-O stretch	Primary alcohol

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of N-octyldiethanolamine, based on standard laboratory practices for similar compounds.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of N-octyldiethanolamine into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

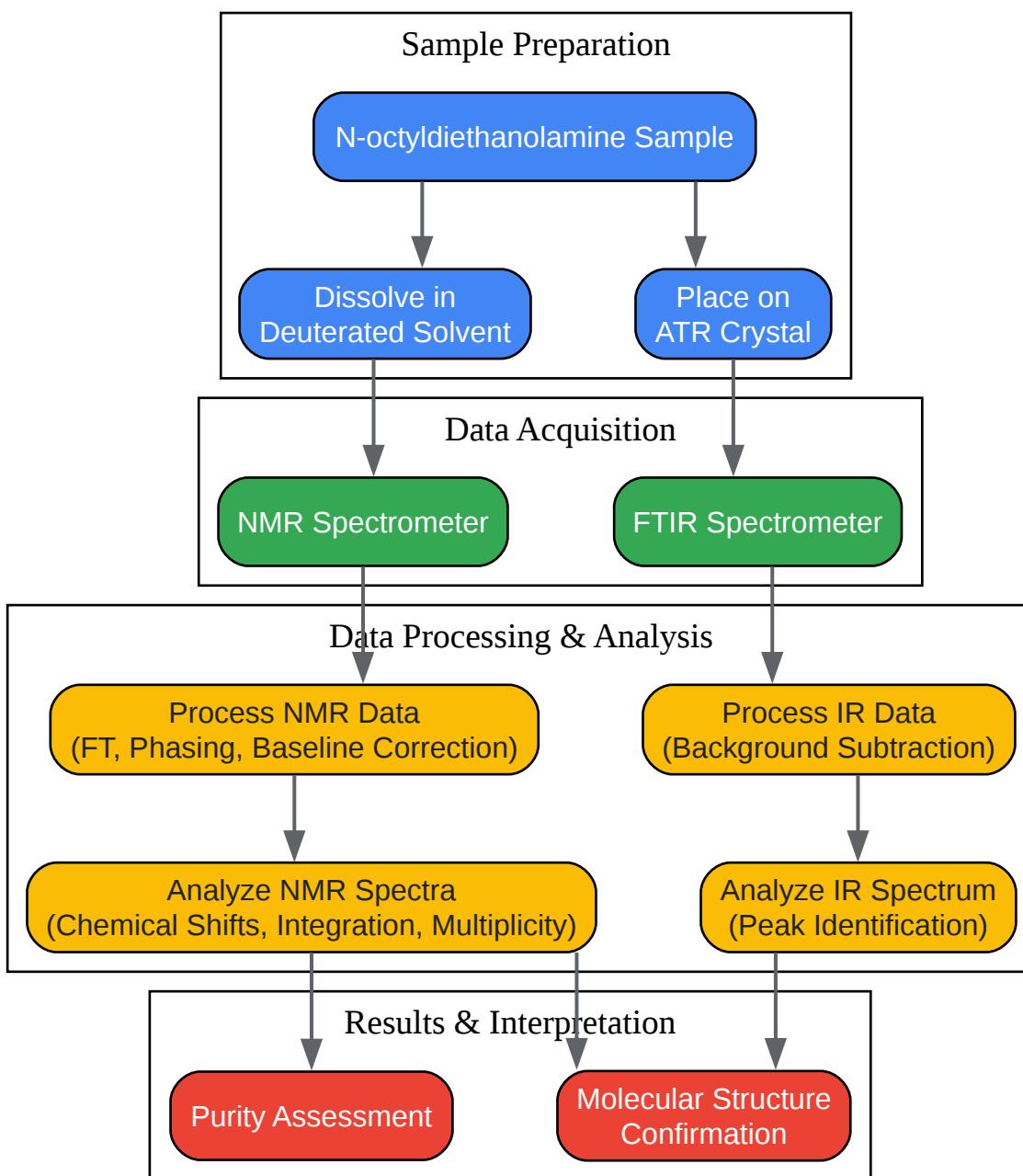
Instrumentation and Data Acquisition:

- The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
- For ¹H NMR, the acquisition parameters may include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 0-220 ppm. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are

generally required due to the low natural abundance of the ^{13}C isotope.

FTIR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):


- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid N-octyldiethanolamine directly onto the center of the ATR crystal.
- If the instrument has a pressure arm, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Record a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like N-octyldiethanolamine.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic information for N-octyldiethanolamine. Researchers are encouraged to perform their own analyses to confirm these findings and to further explore the properties and applications of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-(octylimino)bisethanol | 15520-05-5 [chemicalbook.com]
- 2. N-Capryldiethanolamine | C12H27NO2 | CID 84963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol, 2,2'-(octylimino)bis- | 15520-05-5 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-octyldiethanolamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098783#spectroscopic-data-for-n-octyldiethanolamine-nmr-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com